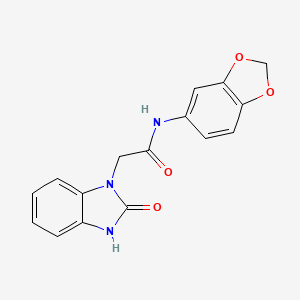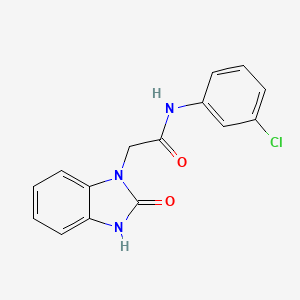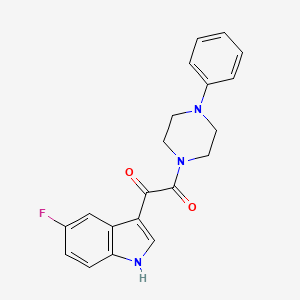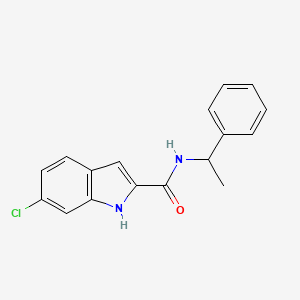![molecular formula C20H17F2N3O2 B6643416 1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643416.png)
1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione, also known as FIPD, is a synthetic compound that has been studied for its potential applications in scientific research.
作用機序
1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione works by blocking the serotonin and norepinephrine transporters, which are responsible for removing these neurotransmitters from the synaptic cleft. By inhibiting their reuptake, 1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione increases the concentration of these neurotransmitters in the synaptic cleft, leading to an increase in their activity and an overall improvement in mood.
Biochemical and Physiological Effects:
1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on serotonin and norepinephrine reuptake, it has also been shown to have an affinity for dopamine receptors. This suggests that 1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione may have a role in the regulation of dopamine activity, which is involved in reward and motivation.
実験室実験の利点と制限
One advantage of using 1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione in lab experiments is its specificity for serotonin and norepinephrine transporters. This makes it a useful tool for studying the role of these neurotransmitters in mood regulation. However, one limitation of using 1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione is its potential for off-target effects, particularly on other neurotransmitter systems.
将来の方向性
There are several future directions for research on 1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione. One area of interest is its potential for the treatment of depression and anxiety disorders. Further studies are needed to determine its efficacy and safety in human clinical trials. Another area of interest is its potential for the treatment of addiction, particularly to drugs that act on the dopamine system. Additionally, further studies are needed to explore its potential for the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
合成法
The synthesis of 1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione involves several steps, including the reaction of 6-fluoroindole with ethyl 2-oxo-2-phenylethanoate to form 1-(6-fluoro-1H-indol-3-yl)ethanone. This intermediate is then reacted with 4-(2-fluorophenyl)piperazine to form the final product, 1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione.
科学的研究の応用
1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation. This makes 1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione a potential candidate for the treatment of depression and anxiety disorders.
特性
IUPAC Name |
1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-13-5-6-14-15(12-23-17(14)11-13)19(26)20(27)25-9-7-24(8-10-25)18-4-2-1-3-16(18)22/h1-6,11-12,23H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFHLAYQIOZZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=O)C3=CNC4=C3C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643349.png)


![1-(1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643357.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643364.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643367.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643380.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643387.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643402.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643408.png)

![6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6643442.png)